molecular formula C8H11BrClNO B6175845 2-bromo-6-[(methylamino)methyl]phenol hydrochloride CAS No. 2551119-18-5

2-bromo-6-[(methylamino)methyl]phenol hydrochloride

Cat. No.: B6175845
CAS No.: 2551119-18-5
M. Wt: 252.5
InChI Key:
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Description

2-bromo-6-[(methylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a methylamino group, and a phenol group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride typically involves the bromination of 6-[(methylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(methylamino)methyl]phenol hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-bromo-6-[(methylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-[(methylamino)methyl]phenol hydrochloride
  • 2-fluoro-6-[(methylamino)methyl]phenol hydrochloride
  • 2-iodo-6-[(methylamino)methyl]phenol hydrochloride

Uniqueness

2-bromo-6-[(methylamino)methyl]phenol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.

Properties

CAS No.

2551119-18-5

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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